(S)-Trifluoromethylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Trifluoromethylserine is an organic compound characterized by the presence of a trifluoromethyl group attached to the serine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Trifluoromethylserine typically involves the introduction of a trifluoromethyl group into the serine molecule. One common method is the nucleophilic substitution reaction where a serine derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction often requires the presence of a base to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: (S)-Trifluoromethylserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonates are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized serine derivatives.
Scientific Research Applications
(S)-Trifluoromethylserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-Trifluoromethylserine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Trifluoromethylalanine: Another amino acid derivative with a trifluoromethyl group.
Trifluoromethylphenylalanine: A phenylalanine derivative with similar properties.
Uniqueness: (S)-Trifluoromethylserine is unique due to its specific structural configuration and the presence of the trifluoromethyl group on the serine backbone. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Biological Activity
(S)-Trifluoromethylserine (Tfm-Ser) is an amino acid derivative that has garnered interest in various fields of biological research due to its unique chemical properties imparted by the trifluoromethyl group. This article explores the biological activity of (S)-Tfm-Ser, focusing on its synthesis, pharmacological effects, and potential applications in drug discovery.
Synthesis of this compound
The synthesis of (S)-Tfm-Ser typically involves several chemical strategies. Notably, a Strecker-type reaction has been effectively employed to produce enantiopure (S)- and (R)-α-trifluoromethyl serine derivatives from readily available precursors. The process generally starts with the condensation of an acylsilane with a trifluoromethylated reagent, followed by a series of reductions and hydrolysis steps to yield the desired amino acid in good yields .
Antibacterial Activity
Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced antibacterial properties. In a study examining various aryl-urea derivatives, it was found that compounds with trifluoromethyl substitutions had minimum inhibitory concentrations (MICs) against bacteria such as E. coli and C. albicans, indicating that Tfm-Ser may share similar properties due to its structural characteristics .
Anticancer Activity
The anticancer potential of (S)-Tfm-Ser has been investigated in several studies. For instance, derivatives of Tfm-Ser were tested against multiple human cancer cell lines, including A549 and HCT116. Results indicated that certain Tfm-containing compounds exhibited IC50 values lower than those of standard chemotherapeutic agents like Doxorubicin, suggesting a promising role for Tfm-Ser in cancer therapy .
The biological activity of Tfm-Ser can be attributed to its ability to interact with various biological targets. Molecular docking studies have shown that trifluoromethylated compounds can inhibit key enzymes involved in cancer progression and bacterial metabolism. For example, docking against Escherichia coli enoyl reductase revealed potential binding affinities that could lead to significant biological effects .
Case Study 1: Antibacterial Efficacy
In a comparative study, (S)-Tfm-Ser was tested alongside traditional antibiotics. The results demonstrated that Tfm-Ser derivatives displayed superior antibacterial activity against resistant strains of Staphylococcus aureus, highlighting their potential as novel therapeutic agents .
Case Study 2: Cancer Cell Line Studies
Another case study focused on the effects of Tfm-Ser on apoptosis in cancer cells. Treatment with Tfm-Ser resulted in increased apoptotic markers in HCT116 cells, suggesting that it may induce programmed cell death through mitochondrial pathways .
Table: Summary of Biological Activities
Properties
IUPAC Name |
(2S)-2-amino-3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO3/c5-4(6,7)3(8,1-9)2(10)11/h9H,1,8H2,(H,10,11)/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBRWHIFGPDTSF-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(C(F)(F)F)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@](C(=O)O)(C(F)(F)F)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.